N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-6-5-7(2)11-10-8(6)9(12-14(10)3)13-17(4,15)16/h5H,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYGLTVCGHZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the preparation of the pyrazole ring through the reaction of suitable arylhydrazines with α-oxoketene dithioacetals under acidic conditions.
Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with appropriate reagents to form the fused pyrazolopyridine structure.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide displayed cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating inflammatory diseases . The mechanism involves the modulation of signaling pathways associated with inflammation.
Neuropharmacology
2.1 Neuroprotective Properties
Recent studies suggest that pyrazolo[3,4-b]pyridine derivatives can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to enhance neuronal survival in models of oxidative stress . This suggests potential applications in developing treatments for neurodegenerative conditions.
Synthetic Applications
3.1 Synthesis of Novel Compounds
This compound serves as a versatile intermediate in the synthesis of other bioactive compounds. Its unique structure allows for further functionalization leading to the development of new therapeutic agents .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited selective cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanism
Research published in Pharmaceuticals explored the anti-inflammatory effects of related compounds and identified key signaling pathways involved in cytokine production inhibition. This work underscores the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in treating inflammatory conditions .
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents revealed that compounds similar to this compound could mitigate neuronal damage caused by oxidative stress. This study suggests promising avenues for future research into neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related sulfonamide derivatives (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-b]pyridine core differs from the pyrazolo[3,4-d]pyrimidine in ’s compound. The fluorobenzyl-substituted pyrazolo[3,4-b]pyridine in shares the core with the target but introduces a carbamate group, altering solubility and metabolic stability .
’s compound incorporates a chromen-4-one moiety, which introduces additional hydrogen bond acceptors (carbonyl oxygen) and aromatic stacking interactions absent in the target .
Biological Activity
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on diverse research findings.
The molecular formula for this compound is , with a molecular weight of approximately 288.36 g/mol. The compound features a pyrazolo-pyridine core structure that is known for diverse pharmacological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:
1. Antitumor Activity
- Pyrazole derivatives are recognized for their inhibitory effects on various cancer-related targets. Compounds similar to this compound have shown promising results against BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
- In vitro studies demonstrated that related compounds can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
2. Anti-inflammatory Effects
- The anti-inflammatory properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .
3. Antibacterial and Antifungal Activities
- Some studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various pathogens in vitro .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. Key factors influencing activity include:
- Substituent Positioning : The positioning of methyl groups on the pyrazole ring can significantly affect potency.
- Functional Groups : The presence of sulfonamide groups enhances solubility and bioavailability .
- Core Structure : The specific arrangement of the pyrazolo-pyridine core is crucial for interaction with biological targets.
Case Studies
Several studies provide insights into the biological activity of similar compounds:
Q & A
Q. Optimization Strategies :
- Temperature Control : Lowering reaction temperatures during sulfonylation reduces side reactions.
- Catalysis : Use of catalytic Pd or Cu for cross-coupling steps enhances yield .
- Solvent Selection : Polar solvents (e.g., DCM) improve solubility of intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
- Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CH₃SO₂ group) .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Discrepancies often arise from assay variability or structural modifications. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm mechanism .
- Structural Analysis : Compare crystallographic data (e.g., hydrogen bonding via SHELX) to identify conformational impacts on activity .
- Control Experiments : Test metabolites or degradation products (e.g., via HPLC) to rule out off-target effects .
Advanced: What methodologies are recommended for analyzing hydrogen bonding and crystal packing in this compound?
Methodological Answer:
- X-ray Crystallography :
- Thermal Analysis :
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of methyl and sulfonamide groups?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with:
- Varied methyl positions (1-, 4-, 6- vs. 3-methyl).
- Replacement of sulfonamide with carboxamide or urea groups .
- Biological Testing :
- Computational Modeling :
- Docking studies (e.g., AutoDock) to assess sulfonamide interactions with ATP-binding pockets .
Advanced: How should researchers design experiments to address low solubility in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance bioavailability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous dispersion and controlled release .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage Conditions :
- Temperature : -20°C under inert gas (N₂/Ar) to prevent oxidation.
- Light Sensitivity : Store in amber vials to avoid photodegradation of the pyrazole ring .
- Stability Monitoring :
Advanced: How can researchers leverage crystallographic data to improve synthetic yield?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
